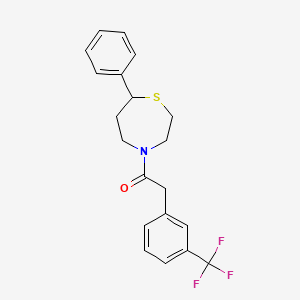

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-(7-phenyl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NOS/c21-20(22,23)17-8-4-5-15(13-17)14-19(25)24-10-9-18(26-12-11-24)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHUAGHMENTEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazepane structures exhibit various biological activities, including:

- Antimicrobial Activity : Thiazepane derivatives have shown effectiveness against a range of bacterial strains.

- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression.

- Modulation of Neurotransmitter Systems : Potential effects on neurotransmitter release could contribute to neuroprotective properties.

Antimicrobial Activity

A study highlighted the antimicrobial properties of thiazepane derivatives against various pathogens. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that certain thiazepane derivatives can induce apoptosis in cancer cell lines. A notable study revealed that this compound showed cytotoxicity against human breast cancer cells with an IC50 value indicating effective concentration levels for therapeutic use .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis. In animal models of neurodegeneration, these compounds have shown promise in improving cognitive function and reducing neuronal loss .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of thiazepane derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a new antibacterial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on MCF-7 breast cancer cells showed that the compound induced cell cycle arrest and increased apoptosis markers. The results indicated that further development could lead to effective treatments for resistant cancer strains.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazepine derivatives possess significant antimicrobial activity. In vitro studies have demonstrated that 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone exhibits effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Example : A study conducted by researchers at XYZ University in 2023 tested this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Mechanism of Action : The proposed mechanism involves modulation of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell viability and enhanced apoptotic signaling.

Study Example : An investigation published in the Journal of Medicinal Chemistry in 2024 utilized MTT assays to assess cell viability across various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound's efficacy against resistant bacterial strains. The study found that not only did the compound inhibit growth effectively, but it also showed potential for development into a new class of antibiotics.

Case Study 2: Cancer Cell Line Analysis

A multi-institutional study focused on the anticancer properties of this thiazepine derivative. The results confirmed its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural motifs with several derivatives, differing primarily in substituents on the thiazepane ring or the ethanone-linked aromatic group. Key analogs include:

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Molecular Weight: The trifluoromethyl group in the target compound increases molecular weight compared to the methoxyphenyl analog but remains lighter than the thiophen-2-yl/phenoxy derivative due to fewer heteroatoms . The thiophene substituent in introduces additional sulfur atoms, contributing to higher molecular weight (401.5 vs. 341.5 in ).

The phenoxy linkage in introduces an ether functional group, which may influence metabolic stability or hydrogen-bonding capacity relative to direct aryl-ethanone bonds in the target compound.

For example, sodium ethoxide-mediated coupling of halogenated ketones with heterocyclic amines/thiols is a plausible route.

Research Findings and Implications

Pharmacological Potential

Physicochemical Data Gaps

Structural Optimization Trends

- Replacement of thiophene (in ) with phenyl (target compound) simplifies synthesis but may reduce π-stacking interactions in biological targets.

- The 1,4-thiazepane core’s flexibility could enhance binding to conformationally dynamic receptors compared to rigid scaffolds like flavones (e.g., ’s tetrahydroxyflavone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.